molecular formula C10H19NO4S B7594751 1-(2-Methylpropylsulfonyl)piperidine-3-carboxylic acid

1-(2-Methylpropylsulfonyl)piperidine-3-carboxylic acid

Cat. No. B7594751
M. Wt: 249.33 g/mol
InChI Key: DHVWYNFVLWSRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropylsulfonyl)piperidine-3-carboxylic acid, commonly known as MSV-III, is a novel compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound was first synthesized in 2014 by a group of researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate its mechanism of action and biological effects.

Mechanism of Action

The exact mechanism of action of MSV-III is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MSV-III may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
MSV-III has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective properties. Additionally, MSV-III has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of MSV-III is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic agent for various diseases. However, one of the limitations of MSV-III is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for MSV-III research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MSV-III and its potential therapeutic applications. Future research may also focus on the development of MSV-III derivatives with improved pharmacokinetics and bioavailability.
Conclusion:
In conclusion, 1-(2-Methylpropylsulfonyl)piperidine-3-carboxylic acid (MSV-III) is a novel compound with potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects, as well as neuroprotective and anticancer properties. While there are still many questions to be answered about the mechanism of action and potential applications of MSV-III, the current research suggests that it may be a promising candidate for the development of new therapies.

Synthesis Methods

The synthesis of MSV-III involves a multistep process that starts with the reaction of piperidine with tert-butyl chloroacetate to form tert-butyl 3-piperidinylacetate. This intermediate is then reacted with sodium hydride and 2-methylpropane-1-sulfonyl chloride to form MSV-III. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

MSV-III has been primarily investigated for its potential as a therapeutic agent for various diseases. Several studies have shown that MSV-III has potent anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSV-III has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

1-(2-methylpropylsulfonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-8(2)7-16(14,15)11-5-3-4-9(6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWYNFVLWSRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropylsulfonyl)piperidine-3-carboxylic acid

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